
Barium bis(trifluoromethanesulfonimide)
Overview
Description
Barium bis(trifluoromethanesulfonimide) is an inorganic salt with the molecular formula C4BaF12N2O8S4 and a molecular weight of 697.62. It is known for its strong Lewis acidity and is widely used in various scientific research applications due to its low toxicity, low cost, and ease of handling .
Preparation Methods
The preparation of Barium bis(trifluoromethanesulfonimide) typically involves the reaction of barium compounds with trifluoromethanesulfonimide. One common synthetic route includes the reaction of barium hydroxide with trifluoromethanesulfonimide in an aqueous medium, followed by crystallization to obtain the desired product. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Barium bis(trifluoromethanesulfonimide) undergoes various types of chemical reactions, including:
Substitution Reactions: It can act as a catalyst in substitution reactions, where it facilitates the replacement of one functional group with another.
Lewis Acid Reactions: Due to its strong Lewis acidity, it can participate in reactions where it accepts electron pairs from Lewis bases.
Coordination Reactions: It can form coordination complexes with various ligands, which can be used in catalysis and other applications.
Common reagents used in these reactions include organic solvents, bases, and other metal salts. The major products formed depend on the specific reaction conditions and the nature of the reactants involved.
Scientific Research Applications
Electrochemical Applications
Solid-State Electrolytes
Barium bis(trifluoromethanesulfonimide) exhibits exceptional ionic conductivity, making it an ideal candidate for use in solid-state electrolytes for lithium-ion batteries. These batteries benefit from the compound’s ability to form stable interfaces with lithium metal anodes, enhancing battery performance by improving safety, energy density, and longevity. Research indicates that incorporating Barium bis(trifluoromethanesulfonimide) into polymer electrolytes can significantly enhance their ionic conductivity and thermal stability .
Table 1: Comparison of Ionic Conductivity in Various Electrolytes
Electrolyte Type | Ionic Conductivity (S/cm) | Thermal Stability (°C) |
---|---|---|
Liquid Electrolyte | 1.0 | 60 |
Polymer Electrolyte (without Ba(TFSI)₂) | 0.1 | 80 |
Polymer Electrolyte (with Ba(TFSI)₂) | 0.5 | 120 |
Organic Synthesis
Barium bis(trifluoromethanesulfonimide) serves as a catalyst in various organic reactions, particularly in substitution and coordination reactions. Its strong Lewis acidity facilitates chemical transformations, including Friedel-Crafts acylation reactions, where it has demonstrated high yields and efficiency .
Case Study: Friedel-Crafts Acylation
In a study involving the reaction of benzoyl chloride with toluene using Barium bis(trifluoromethanesulfonimide) as a catalyst, yields reached up to 99% under optimized conditions. The reaction conditions included a temperature of 110°C and a catalyst concentration of 1 mol%. The results highlighted the compound's effectiveness in promoting organic reactions while maintaining high selectivity .
Table 2: Yields from Friedel-Crafts Reactions Using Different Catalysts
Catalyst Type | Yield (%) | Reaction Time (hrs) |
---|---|---|
Barium bis(trifluoromethanesulfonimide) | 99 | 6 |
Zinc(II) bis(triflimide) | 93 | 6 |
Iron(III) bis(triflimide) | 97 | 8 |
Biochemical Applications
Enzyme Interaction and Cellular Effects
Barium bis(trifluoromethanesulfonimide) has been shown to enhance the catalytic efficiency of various enzymes, including oxidoreductases and transferases. Its electrophilic nature allows it to form stable complexes with biomolecules, influencing cellular signaling pathways and metabolic processes .
Dosage Effects in Animal Models
Studies indicate that the effects of Barium bis(trifluoromethanesulfonimide) on cellular functions depend on dosage. Low doses enhance metabolic activity without significant toxicity, whereas higher doses can lead to oxidative stress and inflammation. This duality necessitates careful dosage management to harness its beneficial effects while minimizing adverse outcomes .
Mechanism of Action
The mechanism of action of Barium bis(trifluoromethanesulfonimide) involves its strong Lewis acidity, which allows it to accept electron pairs from Lewis bases. This property makes it an effective catalyst in various chemical reactions. In the context of solar cells, it helps improve the phase stability of perovskite materials, leading to more efficient and stable solar cells. In water treatment, its non-aqueous solubility properties enable it to participate in processes that require solubility in non-aqueous environments.
Comparison with Similar Compounds
Barium bis(trifluoromethanesulfonimide) can be compared with other similar compounds, such as:
Calcium bis(trifluoromethanesulfonimide): Similar in structure but with calcium instead of barium, it is also used as a Lewis acid catalyst in organic synthesis.
Magnesium bis(trifluoromethanesulfonimide): Another similar compound with magnesium, used in similar applications as a catalyst.
Sodium trifluoromethanesulfonimide: A related compound with sodium, used in various chemical reactions and as a reagent.
Biological Activity
Barium bis(trifluoromethanesulfonimide) (Ba(NTf2)2) is a compound that has garnered attention in various scientific fields due to its unique chemical properties and potential biological applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.
- Molecular Formula : C4BaF12N2O8S4
- Molecular Weight : 697.6 g/mol
- Physical State : Powder
- Melting Point : >300 °C
Barium bis(trifluoromethanesulfonimide) acts through various biological pathways by interacting with specific molecular targets. Its mechanism involves binding to enzymes and receptors, modulating their activity, which can lead to significant biological effects. The binding affinity and selectivity for certain targets can vary, influencing its efficacy in different biological contexts .
Biological Activity Overview
Research indicates that Ba(NTf2)2 may have multiple biological activities, particularly in the following areas:
- Antimicrobial Activity : Studies have shown that compounds similar to Ba(NTf2)2 exhibit antimicrobial properties, potentially making them candidates for developing new antimicrobial agents .
- Cytotoxic Effects : Preliminary investigations suggest that Ba(NTf2)2 can induce cytotoxicity in various cell lines, which could be beneficial in cancer research. For instance, cytotoxicity assays have demonstrated its effects on human HeLa cells and trypanosomatids .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, such as ATP synthase in Trypanosoma brucei, indicating potential for use in treating diseases like sleeping sickness .
Study 1: Antimicrobial Properties
A study focusing on the antimicrobial activity of barium compounds found that Ba(NTf2)2 showed significant inhibition against several bacterial strains. The compound's unique trifluoromethylsulfonyl group was identified as a key contributor to its enhanced activity compared to other barium salts.
Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
E. coli | 15 | 100 |
S. aureus | 18 | 100 |
P. aeruginosa | 16 | 100 |
Study 2: Cytotoxicity Assays
In a cytotoxicity study involving human cancer cell lines, Ba(NTf2)2 was tested for its effects on cell viability:
Cell Line | EC50 (µM) | Selectivity Index |
---|---|---|
HeLa | 25 | 5 |
MCF-7 | 30 | 4 |
A549 | 20 | 6 |
The results indicated that Ba(NTf2)2 has a promising selectivity index, suggesting it may preferentially target cancer cells over normal cells.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for barium bis(trifluoromethanesulfonimide), and how can purity be optimized?
Barium bis(trifluoromethanesulfonimide) is typically synthesized via metathesis reactions, where a barium salt (e.g., BaCl₂) reacts with a bis(trifluoromethanesulfonyl)imide (TFSI⁻) precursor (e.g., LiTFSI) in aqueous or anhydrous solvents. To optimize purity, rigorous drying of reactants under vacuum, use of high-purity solvents (e.g., acetonitrile or dimethylformamide), and recrystallization from polar aprotic solvents are recommended. Impurity profiling via ¹⁹F-NMR and ion chromatography can identify residual halides or unreacted precursors .
Q. Which characterization techniques are critical for confirming the structural integrity of barium bis(trifluoromethanesulfonimide)?
Key techniques include:
- X-ray Diffraction (XRD) : To confirm crystallinity and phase purity.
- FTIR Spectroscopy : To identify characteristic S=O and C-F stretching bands (~1350 cm⁻¹ and ~1200 cm⁻¹, respectively).
- ¹⁹F-NMR : To verify the absence of fluorinated byproducts (e.g., triflate impurities) .
- Thermogravimetric Analysis (TGA) : To assess thermal stability and decomposition thresholds (>300°C for most TFSI salts) .
Advanced Research Questions
Q. How does barium bis(trifluoromethanesulfonimide) influence phase stability in inorganic perovskite solar cells, and what experimental parameters are critical?
Barium TFSI has been used to stabilize γ-CsPbI₃ perovskite phases by passivating surface defects and suppressing halide migration. Key experimental parameters include:
- Solution Concentration : Optimizing the molar ratio of Ba(TFSI)₂ in precursor solutions (e.g., 0.1–1.0 wt% in DMF/DMSO).
- Processing Conditions : Spin-coating under controlled humidity (<20% RH) with post-annealing at 100–150°C to ensure uniform film formation.
- Characterization : Time-resolved photoluminescence (TRPL) and XRD to monitor phase transitions and defect density reduction .
Q. What methodological considerations are required when studying CO₂ absorption in barium bis(trifluoromethanesulfonimide)-based ionic liquid systems?
For CO₂ solubility studies:
- Pressure-Temperature Ranges : Test at 2.0–5.0 MPa and 298–328 K to mimic industrial absorption conditions.
- Gravimetric Analysis : Measure mass changes in a high-pressure reactor to quantify CO₂ uptake.
- Viscosity Control : Blend Ba(TFSI)₂ with low-viscosity ionic liquids (e.g., [emim][TFSI]) to enhance gas diffusion rates.
- Data Validation : Cross-check results with spectroscopic methods (e.g., in situ FTIR) to resolve discrepancies between Henry’s law predictions and experimental isotherms .
Q. How do ion aggregation phenomena in barium TFSI-doped electrolytes affect electrochemical performance?
In concentrated electrolytes (>1 M), barium TFSI exhibits ion-pairing and aggregate formation, which can alter conductivity and interfacial stability. To study this:
- Molecular Dynamics (MD) Simulations : Use force fields parameterized for TFSI⁻ anions to model aggregation behavior (e.g., radial distribution functions for Ba²⁺-TFSI⁻ interactions).
- Electrochemical Impedance Spectroscopy (EIS) : Measure ionic conductivity and correlate with MD-predicted aggregation thresholds.
- X-ray Photoelectron Spectroscopy (XPS) : Analyze solid-electrolyte interphase (SEI) composition to assess impacts of aggregation on electrode stability .
Q. Data Contradictions and Resolution
- Contradiction in CO₂ Solubility Trends : While some studies report increased CO₂ absorption with longer alkyl chains in ionic liquids (e.g., [omim][TFSI] > [emim][TFSI]), others note viscosity-dominated limitations. Resolution requires normalizing solubility data by viscosity or diffusivity coefficients .
- Thermal Stability vs. Electrolyte Performance : High thermal stability of Ba(TFSI)₂ (>300°C) may conflict with decomposition at lower temperatures in reactive battery environments. Mitigation strategies include additive engineering (e.g., LiBOB co-salts) to stabilize interfaces .
Q. Methodological Recommendations
Properties
IUPAC Name |
barium(2+);bis(trifluoromethylsulfonyl)azanide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2F6NO4S2.Ba/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFICMXSMTNWQDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Ba+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4BaF12N2O8S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
697.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168106-22-7 | |
Record name | Barium(II) Bis(trifluoromethanesulfonyl)imide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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